3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline
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Overview
Description
3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It features a thiophene ring substituted with a nitro group and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline typically involves the following steps:
Formation of the Nitrothiophene Intermediate: The starting material, thiophene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrothiophene.
Alkylation Reaction: The 5-nitrothiophene is then subjected to an alkylation reaction with 3,4-dimethoxyaniline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3,4-Diamino-N-((5-nitrothiophen-2-yl)methyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: Lacks the nitrothiophene moiety, making it less versatile in terms of chemical reactivity.
5-Nitrothiophene-2-carbaldehyde: Contains the nitrothiophene group but lacks the aniline moiety, limiting its applications in medicinal chemistry.
Uniqueness
3,4-Dimethoxy-N-((5-nitrothiophen-2-yl)methyl)aniline is unique due to the presence of both the dimethoxyaniline and nitrothiophene groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(5-nitrothiophen-2-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-11-5-3-9(7-12(11)19-2)14-8-10-4-6-13(20-10)15(16)17/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURWVJVMCSDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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